molecular formula C33H36N6O2 B2982897 1-[3-(4-二苯甲酰哌嗪-1-基)-3-氧代丙基]-4-异丁基[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮 CAS No. 902929-79-7

1-[3-(4-二苯甲酰哌嗪-1-基)-3-氧代丙基]-4-异丁基[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮

货号: B2982897
CAS 编号: 902929-79-7
分子量: 548.691
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C33H36N6O2 and its molecular weight is 548.691. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结合活性

对与 2-芳基吡唑并[4,3-c]喹啉-3(5H)-酮相关的三环杂环的研究导致了合成对苯二氮卓 (BZ) 受体具有显着结合亲和力的化合物。一种化合物表现出 4 nM 的结合亲和力,为目标化合物开发了几种新颖的合成路线。这项研究强调了 2-取代基和环取代在修饰活性中的重要性,从而在大鼠模型中产生有效的 BZ 拮抗剂 (J. Francis 等人,1991).

抗高血压活性

已经探索了 3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮的合成,揭示了在自发性高血压大鼠 (SHR) 中显着的体内抗高血压活性。一种衍生物与参考标准哌唑嗪相比表现出优异的抗高血压活性,展示了这些化合物在治疗高血压中的潜力 (V. Alagarsamy & U. S. Pathak, 2007).

抗菌和抗癌活性

新型 [1,2,4]三唑并喹唑啉衍生物已被合成并评估其抗菌和抗癌活性。其中,某些衍生物对人肿瘤细胞系和菌株表现出有希望的结果,表明它们作为治疗感染和癌症的治疗剂的潜力 (Asmaa E Kassab 等人,2016).

抗组胺药

一系列新型 4-苄基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮已被合成并测试其体内 H1-抗组胺活性,提供了作为新类 H1-抗组胺药的潜力,对豚鼠组胺诱导的支气管痉挛具有显着的保护作用 (V. Alagarsamy、V. Solomon 和 M. Murugan,2007).

质量控制和合成技术

研究还集中于开发 [1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮系列化合物质量控制方法,证明了严格质量控制在药物开发中的重要性。此外,已经探索了这些化合物的创新合成路线和方法,为有机合成技术的发展做出了贡献 (S. Danylchenko 等人,2018).

作用机制

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs), particularly hCA II and hCA VII . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This suggests that the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide, which can have downstream effects on various biochemical pathways. For instance, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABAA receptors .

Result of Action

The inhibition of hCAs by this compound can lead to changes in the hydration of carbon dioxide and bicarbonate gradients, which can affect neuronal excitation and potentially play a role in the control of neuropathic pain .

属性

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O2/c1-24(2)23-38-32(41)27-15-9-10-16-28(27)39-29(34-35-33(38)39)17-18-30(40)36-19-21-37(22-20-36)31(25-11-5-3-6-12-25)26-13-7-4-8-14-26/h3-16,24,31H,17-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDNPIDAVRHSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。